Physicochemical Profiling and Synthetic Utility of 3-(6-Bromopyridin-2-yl)propanoic Acid: A Comprehensive Technical Guide
Physicochemical Profiling and Synthetic Utility of 3-(6-Bromopyridin-2-yl)propanoic Acid: A Comprehensive Technical Guide
Executive Summary
In modern drug discovery and medicinal chemistry, the selection and characterization of bifunctional building blocks are critical for the rapid expansion of chemical space. 3-(6-Bromopyridin-2-yl)propanoic acid is a highly versatile intermediate characterized by an electrophilic bromopyridine core and a nucleophilic/acidic propanoic acid appendage. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its electronic behavior, and field-proven, self-validating protocols for its empirical characterization.
Molecular Architecture & Fundamental Properties
The molecular architecture of 3-(6-Bromopyridin-2-yl)propanoic acid dictates its behavior in both biological assays and synthetic workflows. The presence of the ethylene linker (-CH₂-CH₂-) insulates the carboxylic acid from the aromatic system, while the bromine atom exerts strong inductive effects on the pyridine ring.
Table 1: Fundamental Physicochemical Data
| Property | Value | Source / Derivation |
| Chemical Name | 3-(6-Bromopyridin-2-yl)propanoic acid | ChemSrc[1] |
| CAS Number | 165105-40-8 | CymitQuimica[2], ChemSrc[1] |
| Molecular Formula | C₈H₈BrNO₂ | Sigma-Aldrich[3] |
| Molecular Weight | 230.06 g/mol | Sigma-Aldrich[3] |
| SMILES String | O=C(O)CCc1cccc(Br)n1 | ChemSrc[1] |
| Predicted pKa (Acidic) | ~4.5 – 4.8 | Theoretical (Aliphatic Carboxylic Acid) |
| Predicted pKa (Basic) | ~1.0 – 1.5 | Theoretical (ortho-Halogenated Pyridine) |
| Predicted LogP | ~1.8 – 2.2 | Theoretical (Fragment-based estimation) |
| Physical Form | Solid | Sigma-Aldrich[3] |
Electronic & Steric Effects: Mechanistic Insights
As an application scientist, understanding why a molecule behaves a certain way is more valuable than merely knowing what it does. The physicochemical profile of 3-(6-Bromopyridin-2-yl)propanoic acid is governed by two primary mechanistic drivers:
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Inductive Modulation of Basic pKa: Unsubstituted pyridine typically exhibits a pKa of ~5.2. However, the introduction of a highly electronegative bromine atom at the ortho (6-position) exerts a powerful electron-withdrawing inductive effect (-I effect). This pulls electron density away from the pyridine nitrogen, drastically reducing its ability to stabilize a positive charge upon protonation. Consequently, the basic pKa drops to approximately 1.0–1.5.
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Insulated Acidic pKa: The carboxylic acid moiety is separated from the electron-deficient bromopyridine ring by a two-carbon aliphatic chain. This ethylene linker acts as an electronic insulator, meaning the -I effect of the ring does not significantly perturb the O-H bond. Thus, the acidic pKa remains typical for an aliphatic carboxylic acid (~4.5–4.8).
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Zwitterionic Equilibrium: Because the basic center is exceptionally weak, the molecule does not form a significant zwitterion at physiological pH (7.4). Instead, it exists predominantly as a mono-anion (deprotonated carboxylate, neutral pyridine), which heavily influences its solubility and membrane permeability (LogD).
Experimental Characterization Protocols
To build a trustworthy data package for IND (Investigational New Drug) applications or internal compound libraries, physicochemical properties must be empirically validated using self-validating experimental systems.
Protocol A: Potentiometric Titration for pKa Determination
Potentiometric titration remains the gold standard for high-precision pKa measurement[4]. Because the neutral species of 3-(6-Bromopyridin-2-yl)propanoic acid may exhibit poor aqueous solubility, a co-solvent system is required.
Step-by-Step Methodology:
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Electrode Calibration: Calibrate the pH glass electrode using standard, carbonate-free aqueous buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C[5].
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Sample Preparation: Dissolve 2–3 mg of the compound in 10 mL of a methanol/water co-solvent mixture. Adjust the ionic strength to a constant 0.15 M using KCl to mimic physiological osmolarity[5].
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Inert Environment: Purge the titration vessel with nitrogen gas to displace dissolved CO₂, which could form carbonic acid and skew the titration curve[5],[4].
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Titration Execution: Titrate the solution dynamically with standardized 0.1 M NaOH (to determine the carboxylic acid pKa) and 0.1 M HCl (to probe the weak basic pKa).
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Data Synthesis (Self-Validation): The apparent pKa values obtained in the co-solvent must be extrapolated back to 0% organic solvent (pure water) using the Yasuda-Shedlovsky extrapolation method [4]. Run a blank titration (solvent only) to subtract background noise.
Protocol B: Shake-Flask Method for LogP / LogD Determination
The shake-flask method is the direct, OECD-recommended standard for determining partition coefficients[6].
Step-by-Step Methodology:
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Phase Saturation: Pre-equilibrate n-octanol and the aqueous phase (0.1 M HCl for LogP of the neutral species, or pH 7.4 buffer for LogD) by stirring them together for 24 hours to ensure mutual saturation[6].
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Partitioning: Dissolve a known mass of the compound in the pre-saturated n-octanol phase. Transfer to a glass vial and add an equal volume of the pre-saturated aqueous phase.
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Equilibration: Mechanically shake the vial at 25 °C for 60 minutes. Centrifuge at 3000 rpm for 15 minutes to guarantee complete phase separation without micro-emulsions[6].
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Quantification & Mass Balance (Self-Validation): Extract aliquots from both phases. Quantify the concentration using HPLC-UV. Critical Step: Calculate the total mass recovered across both phases. If the recovery is <95%, it indicates precipitation at the interface or adsorption to the glass, invalidating the run.
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Calculation: LogP=log10([Solute]water[Solute]octanol)
Caption: Workflow for physicochemical profiling of 3-(6-Bromopyridin-2-yl)propanoic acid.
Synthetic Utility in Drug Discovery
The true value of 3-(6-Bromopyridin-2-yl)propanoic acid lies in its orthogonal reactivity, making it an ideal bifunctional linker or terminal capping group in medicinal chemistry.
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Electrophilic Center (C-Br Bond): The bromine atom on the electron-deficient pyridine ring is highly primed for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations).
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Nucleophilic/Acidic Center (Carboxylic Acid): The terminal propanoic acid can undergo standard peptide coupling (using reagents like HATU, EDC/HOBt, and DIPEA) to form stable amide bonds with primary or secondary amines.
Caption: Bifunctional synthetic utility mapping for drug discovery applications.
References
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[2] CymitQuimica. 3-(6-Bromopyridin-2-yl)propanoic acid | CAS: 165105-40-8. Retrieved from: 2
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[3] Sigma-Aldrich. 3-(6-Bromopyridin-2-yl)propanoic acid | 165105-40-8 Properties. Retrieved from: 3
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[1] ChemSrc. CAS No. 165105-40-8 | 3-(6-bromo-2-pyridyl)propanoic acid. Retrieved from:1
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[5] Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from: 5
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[6] Encyclopedia.pub. Methods for Determination of Lipophilicity (Shake-Flask Method). Retrieved from: 6
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[4] ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - Potentiometric Titration & Yasuda-Shedlovsky Method. Retrieved from:4
Sources
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- 2. 3-(6-Bromopyridin-2-yl)propanoic acid | CymitQuimica [cymitquimica.com]
- 3. 3-(6-Bromopyridin-2-yl)propanoic acid | 165105-40-8 [sigmaaldrich.com]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. encyclopedia.pub [encyclopedia.pub]
